9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
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Overview
Description
9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one is a heterocyclic compound belonging to the pyranochromene family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one.
Formation of Intermediate: The intermediate 7-hydroxychroman-4-one is then reacted with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one.
Cyclization: This compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyranochromenes, each with distinct chemical and biological properties .
Scientific Research Applications
9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Medicine: Its
Properties
IUPAC Name |
9-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)12(17-3)8-10-11(19-15)6-4-9-5-7-13(16)18-14(9)10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLRSQNHWBATKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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